Cas no 2137993-14-5 (2-cyclobutyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridin-5-ol)

2-Cyclobutyl-6-ethyl-7-methyl-1,2,4-triazolo[1,5-a]pyridin-5-ol is a heterocyclic compound featuring a fused triazolopyridine core with cyclobutyl, ethyl, and methyl substituents. Its unique structure contributes to potential applications in pharmaceutical and agrochemical research, particularly as a bioactive intermediate or scaffold for drug development. The presence of the hydroxyl group at the 5-position enhances its reactivity, enabling further functionalization. The cyclobutyl moiety may influence steric and electronic properties, potentially improving binding affinity in target interactions. This compound’s well-defined molecular architecture makes it a valuable candidate for structure-activity relationship (SAR) studies. Its synthesis and characterization are of interest to researchers exploring novel heterocyclic systems.
2-cyclobutyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridin-5-ol structure
2137993-14-5 structure
Product Name:2-cyclobutyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridin-5-ol
CAS No:2137993-14-5
MF:C13H17N3O
MW:231.293582677841
CID:6349569
PubChem ID:165470722
Update Time:2025-10-30

2-cyclobutyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridin-5-ol Chemical and Physical Properties

Names and Identifiers

    • 2-cyclobutyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridin-5-ol
    • 2-cyclobutyl-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol
    • EN300-1077908
    • 2137993-14-5
    • Inchi: 1S/C13H17N3O/c1-3-10-8(2)7-11-14-12(9-5-4-6-9)15-16(11)13(10)17/h7,9H,3-6H2,1-2H3,(H,14,15)
    • InChI Key: AUUZOLJDFZSHSS-UHFFFAOYSA-N
    • SMILES: O=C1C(CC)=C(C)C=C2N=C(C3CCC3)NN21

Computed Properties

  • Exact Mass: 231.137162174g/mol
  • Monoisotopic Mass: 231.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 44.7Ų

2-cyclobutyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridin-5-ol Pricemore >>

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Additional information on 2-cyclobutyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridin-5-ol

Professional Introduction to Compound with CAS No. 2137993-14-5 and Product Name: 2-cyclobutyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridin-5-ol

The compound with the CAS number 2137993-14-5 and the product name 2-cyclobutyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridin-5-ol represents a significant advancement in the field of medicinal chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a triazoloapyridine core combined with an ethyl and methyl substituents on the cyclobutyl ring contributes to its distinctive chemical properties, making it a valuable candidate for further investigation in drug discovery.

Recent research in the area of heterocyclic compounds has highlighted the importance of triazoloapyridine derivatives in developing novel therapeutic agents. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural motif of 2-cyclobutyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridin-5-ol is particularly intriguing because it integrates multiple pharmacophoric elements that can interact with biological targets in complex ways. This integration has led to increased interest in exploring its potential applications in medicinal chemistry.

In the context of drug development, the triazoloapyridine scaffold has been extensively studied for its ability to modulate various enzymatic and receptor pathways. The compound’s cyclobutyl group and ethyl and methyl substituents are strategically positioned to enhance its binding affinity and selectivity towards specific biological targets. Such structural features are critical for developing drugs with improved efficacy and reduced side effects. The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity.

One of the most compelling aspects of 2-cyclobutyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridin-5-ol is its potential as a lead compound for further derivatization. Researchers have been exploring various modifications to optimize its pharmacological properties. For instance, altering the substitution pattern on the cyclobutyl ring or introducing additional functional groups can significantly influence its biological activity. These modifications are often guided by computational modeling and experimental data to predict how changes in structure will affect function.

The compound’s biological activity has been preliminarily evaluated through in vitro assays that measure its interaction with specific enzymes and receptors. Preliminary results suggest that it exhibits inhibitory activity against several targets relevant to human diseases. For example, it has shown promise in inhibiting enzymes involved in inflammation pathways, which could make it a candidate for treating inflammatory disorders. Additionally, its interaction with cancer cell lines indicates potential as an anticancer agent. These findings underscore the importance of continued research to fully elucidate its therapeutic potential.

The synthesis of 2-cyclobutyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridin-5-ol presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the triazoloapyridine core. These methods allow for efficient formation of carbon-carbon bonds while maintaining high selectivity, which is crucial for producing the desired product without unwanted byproducts.

As research progresses, the application of computational tools is becoming increasingly important in guiding the design and optimization of heterocyclic compounds like 2-cyclobutyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridin-5-ol. Molecular modeling software can predict how different structural modifications will affect biological activity by simulating interactions at the molecular level. This approach not only accelerates the drug discovery process but also helps in identifying promising candidates for further experimental validation. Such interdisciplinary approaches are essential for translating basic chemical research into tangible therapeutic benefits.

The future prospects for this compound are promising, with ongoing studies aimed at expanding its pharmacological profile and exploring new therapeutic applications. Collaborative efforts between chemists and biologists are crucial for realizing its full potential as a lead compound or even as a drug candidate itself. As our understanding of biological systems continues to grow, compounds like 2-cyclobutyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridin-5-ol will play an increasingly important role in addressing complex diseases.

In conclusion,2-cyclobutyl -6 -ethyl -7 -methyl - 1 , 2 , 4 triazolo 1 , 5 -apy ridin - 5 -ol ( CAS No . 2137993 -14 - 5 ) represents a significant contribution to medicinal chemistry due to its unique structural features and promising biological activities . Its development underscores the importance of heterocyclic compounds in drug discovery , with future research likely uncovering even more innovative applications . As synthetic methodologies and computational tools continue to evolve , compounds like this one will remain at the forefront of efforts to develop novel therapeutics that address unmet medical needs .

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